(S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
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Overview
Description
(S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to an indane structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagent or trifluoromethyl iodide under specific conditions like photoredox catalysis or transition metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of robust catalysts and optimized reaction parameters ensures the efficient production of (S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like nucleophiles (e.g., Grignard reagents) and electrophiles (e.g., halogens) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols or amines .
Scientific Research Applications
(S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has diverse applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways . The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(Methyl)-2,3-dihydro-1H-inden-1-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
(S)-4-(Chloromethyl)-2,3-dihydro-1H-inden-1-amine: Contains a chloromethyl group instead of a trifluoromethyl group.
(S)-4-(Fluoromethyl)-2,3-dihydro-1H-inden-1-amine: Features a fluoromethyl group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced pharmacokinetic profiles compared to its analogs. These attributes make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H10F3N |
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Molecular Weight |
201.19 g/mol |
IUPAC Name |
(1S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14/h1-3,9H,4-5,14H2/t9-/m0/s1 |
InChI Key |
PRXYRXUXPMGIBU-VIFPVBQESA-N |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC=C2C(F)(F)F |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
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